1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C27H40Cl2N2O5 and its molecular weight is 543.53. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
The crystal structures of certain piperazine derivatives, including those with benzo[d][1,3]dioxol-5-ylmethyl groups, have been elucidated to understand their anti-malarial activity better. The study highlighted the significance of molecular conformation and intermolecular hydrogen bonds in determining biological activity, providing insights that could be relevant to the compound (Cunico et al., 2009).
Synthetic Approaches
Research has been dedicated to developing synthetic methods for compounds with structures similar to the compound , focusing on heterocyclic compounds with potential anti-bone cancer activity. These synthetic approaches often involve multi-step reactions and are characterized by the compounds' crystal structures and molecular docking to explore their interactions with biological targets (Lv et al., 2019).
Pharmacological Activities
The pharmacological potential of compounds related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride has been investigated, with studies showing activities such as antimicrobial and cytotoxic effects against cancer cells. Organotin(IV) derivatives of benzo[d][1,3]dioxol-5-ylmethyl piperazine compounds, for example, have demonstrated significant bioactivity, suggesting possible applications in drug development (Shaheen et al., 2018).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O5.2ClH/c1-27(2,3)22-5-7-24(8-6-22)32-15-14-31-19-23(30)18-29-12-10-28(11-13-29)17-21-4-9-25-26(16-21)34-20-33-25;;/h4-9,16,23,30H,10-15,17-20H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXOPAMTFZRGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride |
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